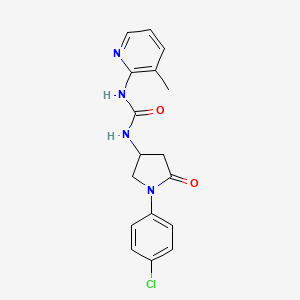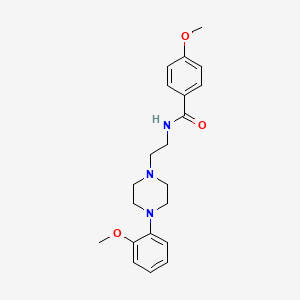
4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a compound that contains a piperazine derivative . Piperazine derivatives are known for their stimulant effects and have been used in various pharmaceutical applications . This compound is structurally similar to arylpiperazine-based alpha1-adrenergic receptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives can be accomplished through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a common structural motif found in many biologically active compounds . The IUPAC name of a similar compound is 1-(4-methoxyphenyl)piperazine .Chemical Reactions Analysis
Piperazine derivatives have been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.262 g·mol −1 . The compound’s structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .Scientific Research Applications
Dopamine Receptor Ligands
Research has identified 4-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide as a potent and selective ligand for dopamine D(3) and D(4) receptors. Structural modifications of this compound have led to the identification of variants with moderate to high affinity for the D(3) receptor, indicating potential applications in studying dopamine-related disorders (Leopoldo et al., 2002; Perrone et al., 2000).
In Vitro Tocolytic Activity
The compound has been synthesized and evaluated for in vitro tocolytic activity. A study showed that it significantly inhibited oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats, suggesting its potential use in studying uterine contractions and related disorders (Lucky & Omonkhelin, 2009).
Serotonin Receptor Ligands
It is also researched as a serotonin receptor ligand, particularly the 5-HT1A receptor. Studies have focused on developing radioiodinated antagonists for in vivo imaging of 5-HT1A receptors, indicating its application in neuroimaging and possibly in the study of neuropsychiatric disorders (Zhuang et al., 1998; Raghupathi et al., 1991).
PET Radioligand Development
The compound has been explored as a precursor in the development of PET radioligands, particularly for serotonin 5-HT(1A) receptors. This application is crucial in the field of neuroimaging, particularly in studying the role of serotonin in various neuropsychiatric disorders (García et al., 2014).
Crystal Structure and DFT Calculations
Studies involving crystal structure and density functional theory (DFT) calculations of related compounds have been conducted. These studies are essential for understanding the chemical and physical properties of the compound, which can inform its various applications in medicinal chemistry (Kumara et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an important enzyme involved in the hydrolysis of acetylcholine, a neurotransmitter associated with memory and cognition .
Mode of Action
The compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This can help improve cognitive function and memory, particularly in conditions where acetylcholine levels are reduced, such as Alzheimer’s disease .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission . This can lead to improved cognitive function and memory .
Pharmacokinetics
The compound has been found to have adequate pharmacokinetic properties . It is metabolized in the liver and excreted through the kidneys . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), can influence its bioavailability and therapeutic efficacy .
Result of Action
The compound’s action results in improved cognitive function and memory . In animal studies, treatment with the compound improved performance in behavioral tests, indicating enhanced short-term memory . The compound also lowered AChE activity, further supporting its role as an AChE inhibitor .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the compound’s efficacy can be influenced by factors such as the individual’s health status, genetic factors, and the presence of other medications .
properties
IUPAC Name |
4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-18-9-7-17(8-10-18)21(25)22-11-12-23-13-15-24(16-14-23)19-5-3-4-6-20(19)27-2/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNQAPXGVZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2462313.png)
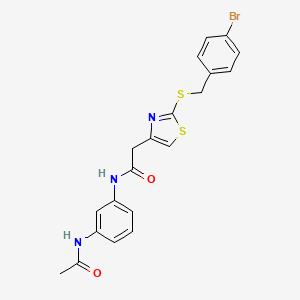

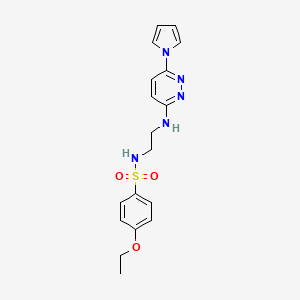
![5-(4-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2462320.png)
![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

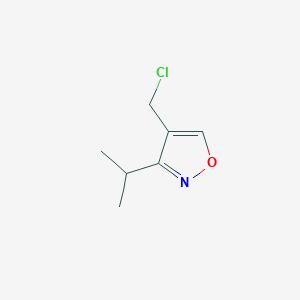

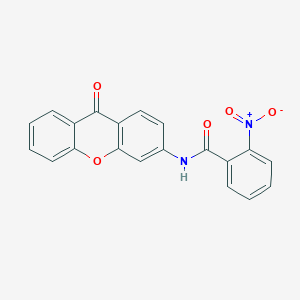
![2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2462332.png)
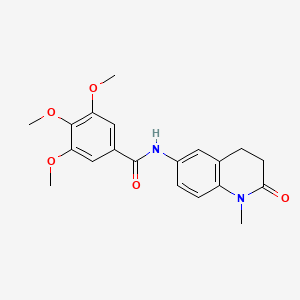
![2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2462335.png)
